molecular formula C24H20F3N3O3 B2432512 2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one CAS No. 1208639-50-2

2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one

Cat. No.: B2432512
CAS No.: 1208639-50-2
M. Wt: 455.437
InChI Key: CREYDCRDNRWLAG-UHFFFAOYSA-N
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Description

The compound "2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one" is a synthetic chemical of significant interest in various scientific fields It is characterized by a complex molecular structure, combining elements of benzimidazole, piperidine, and chromenone, each contributing unique chemical properties

Synthetic Routes and Reaction Conditions

The synthesis of "this compound" generally involves multi-step organic synthesis. The primary steps can be outlined as follows:

  • Synthesis of the benzimidazole core: Typically, this step involves the reaction of o-phenylenediamine with trifluoromethyl-containing aldehydes under acidic conditions.

  • Formation of the piperidine moiety: This involves the alkylation of piperidine with the benzimidazole intermediate, often using alkyl halides or similar reagents under basic conditions.

  • Integration of the chromenone structure: The final step generally involves coupling the benzimidazole-piperidine intermediate with a chromenone derivative, using condensation reactions facilitated by catalysts such as Lewis acids or bases.

Industrial Production Methods

Industrial production of this compound, if scaled up, would involve optimizing the synthesis steps for yield, purity, and cost-efficiency. This might include continuous flow reactions, use of alternative solvents to reduce environmental impact, and process automation to ensure consistency.

Types of Reactions

  • Oxidation: : The compound can undergo oxidative reactions, particularly at the benzimidazole or chromenone sites, leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction can target the carbonyl groups present in the structure, forming reduced alcohol derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Typical reducing agents could be sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: : Reagents like alkyl halides, acyl chlorides, and nucleophiles (amines, thiols) under basic or acidic conditions.

Major Products

The primary products depend on the reaction type, such as oxidized or reduced derivatives, and substituted products with various functional groups enhancing the compound’s utility.

Chemistry

In synthetic organic chemistry, this compound serves as an intermediate or a starting material for further chemical transformations, expanding the repertoire of complex molecules.

Biology

In biological research, it may be used to investigate cell signaling pathways, owing to its potential interaction with biological macromolecules.

Medicine

In pharmacology, this compound might exhibit therapeutic properties, such as anti-inflammatory or anticancer activities, due to its multifaceted structure that allows interaction with diverse biological targets.

Industry

In materials science, its unique structural features could be explored for the development of new materials with specific properties, such as optoelectronic applications.

Molecular Targets and Pathways

The compound likely exerts its effects through interaction with specific enzymes, receptors, or proteins in biological systems. The presence of the trifluoromethyl group and benzimidazole moiety suggests that it might inhibit enzyme activity or modulate receptor functions, potentially altering signaling pathways and cellular responses.

Comparison and Uniqueness

Compared to similar compounds, "this compound" is unique due to its combination of trifluoromethyl-benzoimidazole, piperidine, and chromenone structures, which may impart distinct chemical reactivity and biological activity.

List of Similar Compounds

  • 2-(4-((2-Methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one

  • 2-(4-((2-Phenyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one

  • 2-(4-((2-Chloro-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one

Properties

IUPAC Name

2-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidine-1-carbonyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F3N3O3/c25-24(26,27)23-28-17-6-2-3-7-18(17)30(23)14-15-9-11-29(12-10-15)22(32)21-13-19(31)16-5-1-4-8-20(16)33-21/h1-8,13,15H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CREYDCRDNRWLAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C3=CC=CC=C3N=C2C(F)(F)F)C(=O)C4=CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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